1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide
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Overview
Description
1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide is a compound that features a cyano group and a pyridine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the cyano and pyridine functionalities makes it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide can be achieved through the reaction of pyridine-3-carbaldehyde with cyanoacetamide under basic conditions. The reaction typically involves the condensation of the aldehyde group with the cyanoacetamide, followed by cyclization to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is often carried out in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, agrochemicals, and electronic materials
Mechanism of Action
The mechanism of action of 1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can lead to the modulation of biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
N-cyano-N-phenyl-p-toluenesulfonamide: Another compound with a cyano group, used as a cyanating agent.
Cyanoacetamide derivatives: Compounds with similar cyano and amide functionalities, used in heterocyclic synthesis
Uniqueness
1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide is unique due to the presence of both the cyano and pyridine functionalities, which provide a combination of reactivity and potential bioactivity not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C8H6N4O |
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Molecular Weight |
174.16 g/mol |
IUPAC Name |
1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide |
InChI |
InChI=1S/C8H6N4O/c9-4-8(13)12-11-6-7-2-1-3-10-5-7/h1-3,5-6H,(H,12,13)/b11-6+ |
InChI Key |
FKSDHWHLYSJASL-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C#N |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C#N |
Origin of Product |
United States |
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